An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrazine-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrazine-2-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with an amino and a nitrile group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), making them promising candidates for anticancer therapies.[1][2] Furthermore, related structures have been explored for their antimycobacterial properties, targeting enzymes like prolyl-tRNA synthetase.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.
Physicochemical Properties
The core physicochemical properties of 3-Aminopyrazine-2-carbonitrile are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | - |
| Molecular Weight | 120.12 g/mol | - |
| Melting Point | 191.9 °C | |
| Boiling Point | 364.8 ± 42.0 °C (Predicted) | |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |
| pKa | 1.45 ± 0.10 (Predicted) | |
| Solubility | Data for the closely related 3-aminopyrazine-2-carboxylic acid: Sparingly soluble in DMSO, slightly soluble in Methanol.[4][5] | |
| LogP | Data for the closely related 3-aminopyrazine-2-carboxylic acid: XLogP3-AA of -0.2 (Computed).[6] | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place.[7] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry 3-Aminopyrazine-2-carbonitrile is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[1]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range should be narrow (0.5-1.5 °C).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: An excess amount of 3-Aminopyrazine-2-carbonitrile is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10]
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The sample is then centrifuged to ensure complete separation of the solid from the saturated solution.[10]
-
Analysis: A carefully measured aliquot of the clear supernatant is withdrawn, diluted appropriately, and its concentration is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[11] The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precisely weighed amount of 3-Aminopyrazine-2-carbonitrile is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each addition of the titrant. To determine the pKa of the conjugate acid, a back-titration with a standardized acid (e.g., HCl) would be performed.[2]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[2]
LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., buffered aqueous solution and an organic modifier like methanol or acetonitrile)
-
A set of reference compounds with known LogP values
Procedure:
-
Standard Curve Generation: A series of standard compounds with known LogP values spanning a relevant range are injected into the HPLC system. Their retention times (t_R) are recorded.[12] The capacity factor (k) for each standard is calculated.
-
Calibration: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[12]
-
Sample Analysis: 3-Aminopyrazine-2-carbonitrile is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k value.
-
LogP Calculation: The log k value of the test compound is then used to interpolate its LogP from the linear regression of the calibration curve.[12]
Visualizations
Generic Kinase Signaling Pathway
Derivatives of 3-Aminopyrazine-2-carbonitrile have been explored as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway that such inhibitors target. The inhibitor competes with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction cascade.
Caption: Generic Kinase Inhibition Pathway.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of pyrazine derivatives, including those derived from 3-Aminopyrazine-2-carbonitrile, follows a standard sequence of chemical reaction, product isolation, and purification.
Caption: General Experimental Workflow.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. m.youtube.com [m.youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chembk.com [chembk.com]
- 5. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]
- 6. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrazine-2-carbonitrile | 25911-65-3 [sigmaaldrich.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
